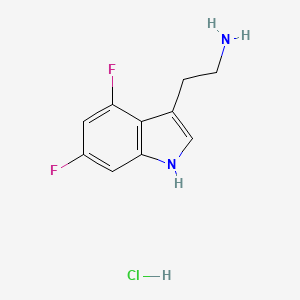

2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Description

2-(4,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a fluorinated indole derivative with a substituted ethylamine hydrochloride moiety. It is commercially available as a building block for organic synthesis, with pricing tiers ranging from €465.00 for 10 mg to €1,237.00 for 250 mg (CymitQuimica, 2025) .

Properties

IUPAC Name |

2-(4,6-difluoro-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2.ClH/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7;/h3-5,14H,1-2,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDREHHCEHNEIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2CCN)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094162-94-2 | |

| Record name | 2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with an appropriate ketone or aldehyde under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process would include steps for the purification and crystallization of the final product to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of Indole Derivatives

2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride serves as a crucial building block in the synthesis of more complex indole derivatives. Indoles are known for their diverse biological activities, making this compound valuable in medicinal chemistry. The synthesis typically involves methods such as the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine under specific conditions.

Biological Probes

Research indicates that this compound can act as a biological probe due to its ability to interact with various biomolecules. This interaction is essential for studying biochemical pathways and understanding disease mechanisms, particularly in neurological disorders .

Therapeutic Potential

Ongoing studies are exploring the potential of this compound as a therapeutic agent. Its unique fluorine substitutions may enhance its efficacy in targeting specific receptors or pathways involved in diseases such as depression and anxiety .

Material Science Applications

In addition to its biological applications, this compound is also utilized in material science for developing new materials and as a precursor in the synthesis of dyes and pigments. The unique properties imparted by the difluorinated indole structure can lead to novel applications in electronics and photonics .

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on serotonin receptors. The results indicated that the compound exhibited selective binding affinity for certain serotonin receptor subtypes, suggesting its potential use in treating mood disorders. This aligns with findings from similar compounds within the indole family that have shown promise in neuropharmacology .

Case Study 2: Synthesis of Novel Dyes

Another research project focused on using this compound as a precursor for synthesizing novel fluorescent dyes. The study demonstrated that incorporating the difluorinated indole structure enhanced the photostability and brightness of the dyes compared to traditional compounds, opening avenues for applications in bioimaging and diagnostics .

Mechanism of Action

The mechanism of action of 2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, potentially leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Indole Derivatives

2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine Hydrochloride

- CAS : 2044713-90-6

- Molecular Formula : C10H11ClF2N2

- Molar Mass : 232.66 g/mol

- Key Difference : Fluorine atoms at the 5- and 6-positions instead of 4- and 6-positions.

2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride

- CAS : 1795441-70-1

- Molecular Formula : C12H17ClN2O

- Molar Mass : 240.73 g/mol

- Key Difference : Ethoxy substituent at the 4-position instead of fluorine.

- Implications : The ethoxy group introduces bulk and hydrophobicity, which could enhance membrane permeability compared to the difluoro analog.

2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride

Functional Analogs with Ethylamine Moieties

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)

- CAS : 62-31-7

- Molecular Formula: C8H12ClNO2

- Molar Mass : 189.64 g/mol

- Key Difference : Replaces the indole ring with a dihydroxyphenyl group.

- Implications : As a neurotransmitter analog, dopamine hydrochloride is widely used in neurological research, whereas the indole derivatives may target serotoninergic pathways or other indole-binding receptors.

2-(3,5-Dichlorophenoxy)ethan-1-amine Hydrochloride

Indole Derivatives with Alternative Functional Groups

2-(6-Methyl-1H-indol-3-yl)acetic Acid

Key Research Implications

- Substituent Position : Fluorine at 4,6- vs. 5,6-positions () may affect binding affinity in serotonin receptor studies due to altered dipole moments .

- Functional Groups : Ethylamine hydrochloride vs. acetic acid () shifts reactivity from nucleophilic (amine) to electrophilic (carboxylic acid), impacting synthetic utility .

Biological Activity

2-(4,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a synthetic compound that belongs to the indole family, characterized by its unique structural features including a difluorinated indole moiety and an ethylamine side chain. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology.

- Molecular Formula : C10H11ClF2N2

- Molecular Weight : 232.66 g/mol

- Appearance : White to off-white powder

- Storage : Room temperature

The compound's structure allows for various interactions with biological targets, which may enhance its pharmacological profiles compared to other similar compounds.

Anticancer Potential

Research indicates that compounds with indole structures often exhibit significant anticancer properties. The difluorination pattern of this compound may enhance its lipophilicity and receptor binding affinity, making it a candidate for further investigation in cancer therapies.

-

Mechanism of Action :

- The compound's ability to inhibit specific kinases has been noted, with some derivatives showing IC50 values in the low nanomolar range against various cancer cell lines. For instance, related indole compounds have demonstrated potent inhibitory effects on kinases such as Bcr-Abl and CDK2, which are crucial in cancer cell proliferation and survival .

- Case Studies :

Neurological Applications

The indole framework is also significant in neuropharmacology. Compounds like this compound may interact with serotonin receptors or other neurochemical pathways.

- Research Findings :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Modification | Effect on Activity |

|---|---|

| Difluorination at positions 4 and 6 | Increases lipophilicity and potential receptor binding |

| Ethylamine side chain | Enhances solubility and bioavailability |

The presence of fluorine substituents has been linked to improved pharmacokinetic properties, which can facilitate better absorption and distribution in biological systems .

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of Indole Ring : Starting from substituted aniline and ethyl acetoacetate.

- Fluorination : Using agents like diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms.

- Amination : Reaction with ethylamine to form the final amine derivative.

- Hydrochloride Salt Formation : Enhances stability and solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves indole ring functionalization followed by amination. For fluorinated indoles, electrophilic substitution (e.g., using Selectfluor®) at the 4- and 6-positions precedes coupling with an ethylamine side chain. Acidic conditions (e.g., HCl) are used to form the hydrochloride salt. Optimization of stoichiometry, temperature (e.g., 60–80°C), and catalyst (e.g., palladium for cross-coupling) is critical for yield improvement. Enzymatic approaches, such as transaminase-mediated amination (as seen in related compounds), may offer greener alternatives .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and F NMR to confirm fluorine positions and ethylamine linkage.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] for CHFN·HCl).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm stereochemistry .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The hydrochloride salt enhances water solubility but may degrade under basic conditions. Stability studies (e.g., via HPLC at 25°C/60% RH) should assess decomposition products. Storage at -20°C in desiccated, amber vials is recommended to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How do substitution patterns (e.g., 4,6-difluoro vs. monofluoro) on the indole ring affect biological activity?

- Methodological Answer : Compare receptor binding assays (e.g., serotonin receptor subtypes) using fluorinated analogs. Fluorine’s electron-withdrawing effects alter indole π-electron density, impacting hydrophobic interactions. For example, 4,6-difluoro substitution may enhance blood-brain barrier permeability vs. non-fluorinated analogs .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis with attention to:

- Assay Variability : Normalize data to positive/negative controls (e.g., ketanserin for 5-HT antagonism).

- Purity : Re-test batches with ≥98% purity (HPLC-UV) to exclude confounding by impurities.

- Species-Specific Effects : Validate findings in multiple cell lines (e.g., HEK293 vs. primary neurons) .

Q. What computational methods predict the compound’s interaction with enzymatic targets (e.g., monoamine oxidases)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding poses. Parameterize fluorine atoms with accurate partial charges (e.g., DFT calculations at B3LYP/6-31G* level). Validate predictions with surface plasmon resonance (SPR) for kinetic binding data .

Q. How can synthetic byproducts be minimized during scale-up for in vivo studies?

- Methodological Answer : Implement process analytical technology (PAT):

- Inline FTIR : Monitor reaction intermediates in real-time.

- Design of Experiments (DoE) : Optimize parameters (e.g., pH, agitation) via response surface methodology.

- Continuous Flow Chemistry : Reduces side reactions via precise residence time control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.